molecular formula C31H52O B1671785 Euphorbadienol CAS No. 566-14-3

Euphorbadienol

Cat. No.: B1671785
CAS No.: 566-14-3
M. Wt: 440.7 g/mol
InChI Key: XJLZCPIILZRCPS-CKCUNPICSA-N
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Description

Euphorbadienol is a natural, plant-derived organic compound belonging to the tigliane family of diterpenes. It is primarily found in plants of the Euphorbiaceae family. This compound is known for its significant biological activities, including its role as a tumor promoter through the activation of protein kinase C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Euphorbadienol can be synthesized through various chemical reactions involving diterpenes. The synthetic routes typically involve the cyclization of geranylgeranyl diphosphate, followed by a series of oxidation and reduction reactions to form the tigliane skeleton. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of euphorbol involves the extraction of the compound from natural sources, such as the seeds of Croton tiglium. The extraction process includes solvent extraction, followed by purification using techniques like chromatography. The purified euphorbol is then subjected to further chemical modifications to enhance its biological activity .

Chemical Reactions Analysis

Types of Reactions

Euphorbadienol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides and hydroxylated derivatives.

    Reduction: Reduction reactions can convert euphorbol into its corresponding alcohols.

    Substitution: Substitution reactions, such as halogenation, can introduce halogen atoms into the euphorbol molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include epoxides, hydroxylated derivatives, alcohols, and halogenated euphorbol compounds .

Scientific Research Applications

Euphorbadienol has a wide range of scientific research applications:

Comparison with Similar Compounds

Euphorbadienol is similar to other diterpenes, such as phorbol and tigliane derivatives. it is unique in its specific structure and biological activity. Similar compounds include:

This compound stands out due to its potent activation of protein kinase C and its diverse range of biological effects, making it a valuable compound for scientific research and pharmaceutical development.

Properties

IUPAC Name

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26-,27-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLZCPIILZRCPS-CKCUNPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(=C)C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566-14-3
Record name Euphorbadienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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